[4-(3-METHOXYBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE
Overview
Description
[4-(3-METHOXYBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-METHOXYBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the 3-methoxybenzyl group: This step might involve a nucleophilic substitution reaction where the piperazine nitrogen attacks a 3-methoxybenzyl halide.
Attachment of the 4-nitro-1H-pyrazol-3-yl carbonyl group: This could be done through an acylation reaction using a 4-nitro-1H-pyrazole-3-carbonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
[4-(3-METHOXYBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 1-(3-hydroxybenzyl)-4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazine.
Reduction: 1-(3-methoxybenzyl)-4-[(4-amino-1H-pyrazol-3-yl)carbonyl]piperazine.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential lead compound for the development of new pharmaceuticals.
Industry: May be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [4-(3-METHOXYBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxybenzyl)-4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(3-methoxybenzyl)-4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]morpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
[4-(3-METHOXYBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE is unique due to its specific combination of functional groups and ring structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-(4-nitro-1H-pyrazol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-25-13-4-2-3-12(9-13)11-19-5-7-20(8-6-19)16(22)15-14(21(23)24)10-17-18-15/h2-4,9-10H,5-8,11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTYRXZLFJEIGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=C(C=NN3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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